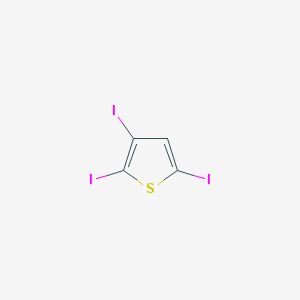

2,3,5-Triiodothiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-triiodothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HI3S/c5-2-1-3(6)8-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXARNIQCDXCCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1I)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HI3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172856 | |

| Record name | Thiophene, 2,3,5-triiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19259-10-0 | |

| Record name | Thiophene, 2,3,5-triiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019259100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2,3,5-triiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways Leading to 2,3,5 Triiodothiophene

Direct Iodination Protocols for Thiophene (B33073) Ring Systems

The most straightforward approach to synthesizing 2,3,5-triiodothiophene is through the direct electrophilic iodination of thiophene. Thiophene is an electron-rich aromatic heterocycle, making it susceptible to electrophilic attack. The positions most reactive to substitution are C2 and C5, followed by C3 and C4. To achieve tri-substitution, forcing conditions or highly reactive iodinating agents are necessary.

Catalyst and Promoter Systems in Triiodination

The direct iodination of thiophene to yield this compound necessitates the use of specific catalyst and promoter systems to activate the iodine source. A variety of iodinating agents and activators have been developed for the efficient halogenation of aromatic and heteroaromatic rings. researchgate.net

Commonly employed systems include:

N-Iodosuccinimide (NIS) with an Acid Catalyst : NIS is a popular, easy-to-handle source of electrophilic iodine. sioc-journal.cn Its reactivity is significantly enhanced in the presence of a Brønsted acid, such as 4-toluenesulfonic acid (p-TsOH), or a Lewis acid. thieme-connect.comthieme-connect.com The acid protonates the succinimide (B58015) nitrogen, increasing the electrophilicity of the iodine atom and facilitating the substitution reaction on the thiophene ring.

Iodine with an Oxidizing Agent : Molecular iodine (I₂) by itself is not electrophilic enough to iodinate thiophene efficiently. Therefore, it is almost always used in conjunction with a strong oxidizing agent. Reagents like nitric acid, iodic acid, or ceric ammonium (B1175870) nitrate (B79036) (CAN) oxidize I₂ to a more potent electrophilic species, such as the iodonium (B1229267) ion (I⁺), which can then readily attack the thiophene ring. researchgate.net Systems involving I₂ in the presence of CrO₃ in an acidic medium have also been reported for iodinating various aromatics, although thiophene itself was noted as being unsuitable for effective iodination under these specific conditions. researchgate.net

Regioselective Iodination Strategies and Precursor Synthesis

While direct poly-iodination is effective, achieving specific isomers often requires more nuanced, regioselective strategies. This can involve the use of directing groups or the sequential introduction and removal of iodine atoms.

Sequential Iodination and Directed Functionalization

Sequential iodination involves the stepwise introduction of iodine atoms onto the thiophene ring. This can be controlled by carefully managing the stoichiometry of the iodinating agent and the reaction conditions. For instance, using 1.1 equivalents of NIS on a substituted thiophene may yield a mixture of mono- and di-iodinated products, whereas using 2.2 equivalents can drive the reaction to the di-iodinated product. thieme-connect.com

Directed functionalization utilizes a substituent on the thiophene ring to guide the incoming electrophile to a specific position. However, for the synthesis of this compound from unsubstituted thiophene, the inherent reactivity of the ring (positions 2 and 5 being most reactive) is the primary determinant of the substitution pattern. Advanced strategies could involve metalation followed by reaction with an iodine source, a technique used for introducing iodine with high regioselectivity. cmu.edu

Preparation of 3-Iodothiophene via this compound Intermediacy

An important application demonstrating the utility of this compound is its role as a precursor in the synthesis of other, less accessible iodothiophenes, such as 3-iodothiophene. The synthesis of pure 3-substituted thiophenes is often challenging due to the preferential substitution at the 2- and 5-positions. cnr.it

One documented method involves the selective deiodination of this compound. In this process, this compound is reacted with zinc and acetic acid. tsri.or.th This reaction selectively removes the iodine atoms at the more reactive α-positions (C2 and C5), leaving the iodine at the β-position (C3) intact. This strategy leverages the higher reactivity of the α-positions to both introduce and remove the halogen atoms, providing an indirect but effective route to 3-iodothiophene.

Another synthetic route utilizes this compound in a palladium-catalyzed cross-coupling reaction with 2-thiopheneboronic acid to produce 3'-iodo-2,2':5',2''-terthiophene. clockss.org This demonstrates how the iodine atoms on the central thiophene ring can be selectively functionalized, with the C2 and C5 positions being the most reactive sites for coupling, leaving the C3 iodo-substituent available for subsequent reactions.

Advanced Reactivity and Derivatization of 2,3,5 Triiodothiophene

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are paramount in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. 2,3,5-Triiodothiophene serves as an excellent substrate in several of these transformations, enabling the synthesis of highly substituted thiophene (B33073) derivatives.

The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron compound with an organic halide, is a widely employed method for creating carbon-carbon bonds. nih.govmdpi.com In the context of this compound, this reaction allows for the selective introduction of aryl and heteroaryl groups. The regioselectivity of the coupling is often influenced by the inherent reactivity differences of the C-I bonds on the thiophene ring. Typically, the iodine at the α-positions (C2 and C5) is more reactive than the one at the β-position (C3). researchgate.net

For instance, the Pd(0)-catalyzed coupling of this compound with 2-thiopheneboronic acid has been utilized to prepare 3'-iodo-2,2':5',2''-terthiophene. clockss.orgepdf.pub This reaction demonstrates the preferential reactivity of the α-iodine atoms. Further control over regioselectivity can be achieved by carefully selecting the reaction conditions, such as the palladium catalyst, ligands, and base. sci-hub.seresearchgate.netacademie-sciences.fr The ability to perform sequential, one-pot polycoupling reactions on polyhaloaromatics, including thiophenes, highlights the efficiency of this methodology for building complex molecular architectures. nih.gov

The Suzuki-Miyaura reaction has been successfully applied to a variety of polyhalogenated heterocycles, where sequential substitution is dictated by the electronic differences between the halogenated sites. researchgate.netnih.gov This principle allows for the programmed synthesis of unsymmetrically substituted thiophenes from this compound by controlling the stoichiometry of the boronic acid and the reaction conditions.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Thiophene Derivatives

| Starting Material | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,5-Dibromothiophene | 2-Thiopheneboronic acid | Pd(PPh₃)₄ | 2,2':5',2''-Terthiophene | 40 | nih.gov |

| This compound | 2-Thiopheneboronic acid | Pd(0) | 3'-Iodo-2,2':5',2''-terthiophene | - | clockss.orgepdf.pub |

| 2,4-Dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | 4-Aryl-2-chloropyrimidine | - | researchgate.net |

| 4,5-Dibromothiophene-2-carboxaldehyde | Arylboronic acid | - | 4-Bromo-5-arylthiophene-2-carboxaldehyde | - | nih.gov |

| 2,5-Dibromo-3,4-dinitrothiophene (B14878) | Thiophene organoboron derivative | Pd catalyst | 3',4'-Dinitro-terthiophene derivative | - | nih.gov |

| 2-Iodo-3-pentoxythiophene | Thiophene-2,5-diboronic acid | Pd(0) | 3,3''''-Dipentoxy-2,2':5',2'':5'',2''':5''',2''''-quinquethiophene | 50 | epdf.pub |

The Stille coupling reaction provides another powerful tool for forming carbon-carbon bonds by coupling an organotin compound with an organic halide, catalyzed by palladium. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. In the case of polyhalogenated thiophenes, the Stille reaction can be used to introduce substituents in a regioselective manner. nih.gov

Similar to the Suzuki coupling, the reactivity of the different carbon-halogen bonds in this compound can be exploited to achieve selective substitution. For example, after a regioselective Suzuki coupling at the more reactive C2 position of a dihalothiophene, a subsequent Stille reaction can be employed to introduce a different group at the C3 position. researchgate.net This sequential approach allows for the synthesis of well-defined, unsymmetrically disubstituted thiophenes.

The Stille reaction has been used in the synthesis of various thiophene-containing oligomers and polymers. For instance, 3',4'-dinitro trimers have been synthesized by coupling 2,5-dibromo-3,4-dinitrothiophene with organotin thiophene derivatives. nih.gov The choice of catalyst and reaction conditions is crucial for controlling the outcome of the reaction and achieving the desired regioselectivity. nih.govrsc.org

Beyond Suzuki and Stille couplings, other transition metal-catalyzed reactions can be employed to functionalize this compound. The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide catalyzed by palladium and a copper co-catalyst, is a key method for creating carbon-carbon triple bonds. walisongo.ac.id This reaction could be applied to this compound to introduce alkynyl substituents, further expanding its synthetic utility. The reaction is typically carried out under mild conditions and is compatible with a range of functional groups. walisongo.ac.idsci-hub.se

The Heck reaction, another palladium-catalyzed process, couples an alkene with an aryl or vinyl halide. While specific examples with this compound are less common in the provided context, the general principles of the Heck reaction suggest its potential for introducing alkenyl groups onto the thiophene ring.

Furthermore, copper-promoted nucleophilic substitution reactions offer an alternative pathway for functionalization. For example, 3'-iodo-2,2':5',2''-terthiophene, prepared from this compound, can react with sodium methoxide (B1231860) in the presence of cupric oxide to yield 3'-methoxy-2,2':5',2''-terthiophene. clockss.orgepdf.pub This demonstrates a method for introducing heteroatom substituents.

Organometallic Intermediates and Directed Lithiation

The formation of organometallic intermediates, particularly organolithium and Grignard reagents, from this compound opens up a vast array of possibilities for subsequent functionalization through reactions with various electrophiles.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation of aromatic and heteroaromatic compounds, facilitated by a directing metalating group (DMG). wikipedia.orgbaranlab.org This process involves the coordination of an organolithium reagent to the DMG, followed by deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org While direct deprotonation of this compound is not explicitly detailed, the principles of DoM on substituted thiophenes are well-established. rsc.org

Alternatively, halogen-lithium exchange is a common method for generating organolithium species from organic halides. This reaction typically occurs at low temperatures and can be highly regioselective. Given the presence of three iodine atoms, selective halogen-lithium exchange on this compound could potentially be achieved by controlling the stoichiometry of the organolithium reagent and the reaction temperature. The resulting lithiated thiophene intermediates are potent nucleophiles that can react with a wide range of electrophiles to introduce new functional groups. semanticscholar.orgnih.gov The stability and reactivity of these lithiated intermediates can be influenced by the solvent and the presence of additives. mdpi.com

Grignard reagents, with the general formula R-Mg-X, are formed by the reaction of an organic halide with magnesium metal. leah4sci.combyjus.comalfredstate.edu These organomagnesium compounds are excellent nucleophiles and are widely used for forming new carbon-carbon bonds. masterorganicchemistry.commasterorganicchemistry.commnstate.edu The formation of a Grignard reagent from this compound would involve the insertion of magnesium into one of the carbon-iodine bonds. masterorganicchemistry.com Given the differential reactivity of the iodine atoms, it may be possible to achieve selective formation of a mono-Grignard reagent.

The resulting thiophenyl Grignard reagent would be a versatile intermediate. It can react with a wide array of electrophiles, including:

Aldehydes and ketones to form secondary and tertiary alcohols, respectively. libretexts.orglibretexts.orgyoutube.com

Esters to yield tertiary alcohols after double addition. masterorganicchemistry.commnstate.edu

Carbon dioxide to produce carboxylic acids. masterorganicchemistry.com

Nitriles to generate ketones after hydrolysis. leah4sci.com

Epoxides to furnish alcohols with a two-carbon extension. leah4sci.commasterorganicchemistry.com

The use of functionalized Grignard reagents, prepared through halogen-magnesium exchange at low temperatures, allows for the presence of sensitive functional groups in the molecule. nih.govd-nb.inforesearchgate.net This approach could be highly beneficial for the derivatization of this compound, enabling the synthesis of complex, polyfunctional thiophene-based structures.

Table 2: Reactivity of Grignard Reagents with Various Electrophiles

| Grignard Reagent | Electrophile | Product Type | Reference |

|---|---|---|---|

| RMgX | Aldehyde | Secondary Alcohol | libretexts.orglibretexts.org |

| RMgX | Ketone | Tertiary Alcohol | libretexts.orglibretexts.org |

| RMgX | Ester | Tertiary Alcohol | masterorganicchemistry.commnstate.edu |

| RMgX | Carbon Dioxide | Carboxylic Acid | masterorganicchemistry.com |

| RMgX | Nitrile | Ketone | leah4sci.com |

| RMgX | Epoxide | Primary or Secondary Alcohol | leah4sci.commasterorganicchemistry.com |

| RMgX | Alkyl Halide (with catalyst) | C-C Coupled Product | byjus.com |

Nucleophilic Substitution Reactions

The carbon-iodine bonds in this compound exhibit reactivity towards nucleophiles, primarily through catalyzed pathways that can overcome the electron-rich nature of the thiophene ring. Direct nucleophilic aromatic substitution (SNAr) is generally challenging on unactivated aromatic systems. wikipedia.orgmasterorganicchemistry.com For a classical SNAr mechanism to proceed efficiently, the aromatic ring typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.comstrath.ac.uk In the absence of such activating groups, as is the case with this compound, harsher conditions or the use of a catalyst are necessary to facilitate the substitution.

Copper-Promoted Substitutions

Copper catalysis is a well-established method for promoting nucleophilic substitution on aryl halides, often referred to as the Ullmann condensation or Ullmann-type reactions. wikipedia.orgbyjus.com These reactions significantly expand the scope of nucleophilic aromatic substitution to include less activated substrates. While direct copper-promoted substitutions on this compound are not extensively documented, the reactivity of its derivatives provides clear evidence of this pathway's viability.

A notable example involves a derivative of this compound, 3'-iodo-2,2':5',2''-terthiophene, which is prepared via a palladium-catalyzed coupling of this compound with 2-thiopheneboronic acid. researchgate.net This iodo-terthiophene derivative undergoes a subsequent copper-promoted nucleophilic substitution. The reaction with sodium methoxide in the presence of cupric oxide successfully yields the naturally occurring compound 3'-methoxy-2,2':5',2''-terthiophene. This transformation demonstrates that the iodine substituent on the central thiophene ring, derived from the original this compound core, is susceptible to copper-promoted displacement by an alkoxide nucleophile.

| Reactant | Nucleophile | Copper Source | Solvent | Product | Yield |

| 3'-iodo-2,2':5',2''-terthiophene | Sodium methoxide | Cupric Oxide (CuO) | Methanol | 3'-methoxy-2,2':5',2''-terthiophene | 54% |

Table 1: Example of a Copper-Promoted Nucleophilic Substitution on a this compound Derivative.

Reactivity towards Various Nucleophiles

The reactivity of this compound towards various nucleophiles is largely governed by the principles of nucleophilic aromatic substitution on five-membered heterocycles. Due to the lack of strong activating groups, reactions often require catalysis. Beyond copper, other transition metals like palladium are more commonly used for cross-coupling reactions, which, while involving nucleophilic species, follow different mechanistic pathways than classical SNAr.

The potential for SNAr reactions on iodothiophenes exists with a range of nucleophiles, including:

Oxygen Nucleophiles: Alkoxides and phenoxides can displace iodide, particularly under copper catalysis (Ullmann condensation), to form ethers. mdpi.com The reaction often requires high temperatures, although the development of modern ligand systems can facilitate these transformations under milder conditions. nih.gov

Nitrogen Nucleophiles: Amines (aliphatic and aromatic), amides, and N-heterocycles are effective nucleophiles in copper-catalyzed N-arylation reactions. nih.gov These reactions are fundamental for synthesizing a wide array of nitrogen-containing heterocyclic compounds.

Sulfur Nucleophiles: Thiolates are potent nucleophiles and can react with aryl halides to form thioethers. d-nb.info These reactions are also typically promoted by copper catalysts.

For this compound, the substitution pattern would likely be influenced by the relative reactivity of the iodine atoms at the α (2,5) and β (3) positions. Generally, in the absence of directing electronic factors, the α-positions of thiophene are more reactive. However, the specific regioselectivity in SNAr reactions can be complex and dependent on reaction conditions and the specific nucleophile used. strath.ac.uk

Photochemical Transformations and Reaction Mechanisms

The presence of multiple carbon-iodine bonds makes this compound a candidate for photochemical transformations. The C-I bond is relatively weak and susceptible to cleavage upon absorption of ultraviolet (UV) light. researchgate.net

Homolytic Cleavage of Carbon-Iodine Bonds

Studies on simpler iodothiophenes, such as 2-iodothiophene (B115884) and 3-iodothiophene, provide insight into the fundamental photochemical processes that this compound would undergo. arxiv.orgsoton.ac.uk Upon UV photoexcitation, the primary photochemical event is the homolytic cleavage of a carbon-iodine bond to generate a thienyl radical and an iodine atom radical. researchgate.netacs.org

Two main mechanistic pathways are proposed for this C-I bond fission: arxiv.orgsoton.ac.uk

Direct Dissociation: This pathway involves the direct excitation of an electron from a non-bonding or π orbital to a repulsive σ* antibonding orbital localized on the C-I bond (n/π → σ*). This process leads to immediate and rapid bond cleavage, typically on sub-100 femtosecond timescales, producing fragments with high translational energy. arxiv.org

Indirect Dissociation (Predissociation): This pathway begins with excitation to a bound π→π* state within the thiophene ring. The molecule then undergoes internal conversion or intersystem crossing to a repulsive dissociative state (like the σ* state), leading to C-I bond cleavage. arxiv.org This process is slower than direct dissociation and allows time for some nuclear relaxation or rotation to occur. researchgate.net

For this compound, irradiation with UV light would be expected to induce the homolytic cleavage of one of its C-I bonds, generating a diiodothienyl radical and an iodine radical. The relative lability of the C-I bonds at the α- and β-positions could influence which bond breaks preferentially.

Substitutional Processes under Photolytic Conditions

Following the initial homolytic cleavage of a C-I bond, the resulting thienyl radical is a highly reactive intermediate that can participate in several subsequent reactions, leading to net substitutional products. acs.org The exact outcome depends heavily on the reaction environment, particularly the nature of the solvent and the presence of any trapping agents.

Possible fates of the photogenerated thienyl radical include:

Hydrogen Abstraction: The thienyl radical can abstract a hydrogen atom from a solvent molecule (if the solvent has abstractable hydrogens), resulting in the formation of a diiodothiophene. This is a common pathway in many photochemical reactions involving radical intermediates.

Radical Coupling: The thienyl radical could couple with other radicals present in the system. For instance, it could recombine with the iodine radical, reversing the initial step, or it could dimerize with another thienyl radical to form a bis(diiodothienyl) species.

Reaction with Other Molecules: In the presence of other reagents, the thienyl radical can be trapped. For example, it might react with an alkene to initiate a polymerization or addition reaction. The reaction of photoactivated polythiophenes with chloroform (B151607) has been observed, suggesting that radical species on the thiophene ring can react with chlorinated solvents. nih.gov

These photochemical processes provide a pathway for the substitution of iodine atoms on the thiophene ring that is mechanistically distinct from the ionic nucleophilic substitution pathways discussed previously.

Polymerization and Oligomerization Pathways for Advanced Materials

Synthesis of Conjugated Oligothiophenes

Oligothiophenes, being well-defined, monodisperse structures, serve as crucial models for understanding the structure-property relationships in their polymeric analogues. The use of 2,3,5-triiodothiophene enables precise control over the construction of these oligomers.

The regioselective synthesis of conjugated oligothiophenes from this compound hinges on the controlled, stepwise reaction at specific iodine-substituted positions. The higher reactivity of α-iodine atoms compared to the β-iodine atom is a key factor that can be exploited in metal-catalyzed cross-coupling reactions.

A notable example is the synthesis of defined iodinated terthiophenes. Through a Palladium(0)-catalyzed coupling reaction, such as a Suzuki coupling, this compound can be reacted with a stoichiometric amount of a thiophene (B33073) boronic acid derivative. For instance, the reaction with 2-thiopheneboronic acid can be controlled to selectively substitute one or both of the more reactive α-positions, leading to the formation of a specific, well-defined oligomeric structure. One such documented synthesis involves the Pd(0)-catalyzed reaction of this compound with 2-thiopheneboronic acid to produce 3'-iodo-2,2':5',2''-terthiophene. epdf.pub This method ensures that the resulting terthiophene has a specific, predetermined connectivity and functionality, which is essential for its use in subsequent, more complex molecular architectures. epdf.pubresearchgate.net

Table 1: Example of Regioselective Synthesis of an Oligothiophene

| Precursor | Reagent | Catalyst | Product | Reference |

|---|

The triiodothiophene moiety exerts significant influence over the final architecture of the resulting oligomer by providing a scaffold with pre-defined points for extension. The presence of a less reactive iodine atom at the 3-position, after reaction at the α-positions, leaves a functional handle for further, orthogonal synthetic transformations. epdf.pub

In the case of 3'-iodo-2,2':5',2''-terthiophene synthesized from this compound, the remaining iodine atom at the central ring dictates the next point of functionalization or polymerization. epdf.pub This "leftover" functionality is not a random defect but a designed feature. It allows this terthiophene to be used as a building block itself, enabling the synthesis of more complex, non-linear, or branched oligomers. For example, the iodine can be substituted with other groups through nucleophilic substitution or further cross-coupling reactions, thereby tailoring the electronic and steric properties of the oligomer. This strategic control over monomer synthesis and subsequent oligomerization is fundamental to creating materials with specific, desired properties for electronic applications. epdf.pub

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the chemistry of iodinated thiophenes.

Density Functional Theory (DFT) has become a cornerstone for investigating the electrophilic iodination of thiophene (B33073) and its derivatives. researchgate.net These calculations provide insights into the electronic and energetic details of the reaction. Researchers have successfully used various DFT functionals, such as B3LYP, often paired with basis sets like 6-311G*, to model the iodination process. researchgate.netnih.govnih.govresearchgate.net

Studies on the electrophilic iodination of thiophene with reagents like iodine monochloride (ICl), often generated in situ from potassium dichloroiodate (KICl₂), show that the reaction proceeds through a multi-step mechanism. researchgate.netresearchgate.net DFT calculations help to map the potential energy surface of this reaction, identifying key intermediates and transition states. For instance, calculations have been performed to determine the binding energies and geometries of iodine interacting with thiophene-based dyes, which is crucial for understanding performance in applications like dye-sensitized solar cells. rsc.org The choice of functional and the inclusion of dispersion corrections are noted as important factors for achieving accuracy in these calculations, especially when modeling systems involving heavy atoms like iodine and interactions within different solvent environments. nih.govnih.gov

| Computational Method | Application in Thiophene Iodination Studies | Reference |

| DFT B3LYP/6-311G | Used to study the electrophilic iodination of thiophene and its electron-poor derivatives. | researchgate.netresearchgate.net |

| DFT B3LYP with D3 dispersion correction | Applied to calculate reaction energies of oxidative addition reactions involving iodomethane (B122720) and oligothiophene complexes, highlighting the importance of dispersion corrections. | nih.govnih.gov |

| DFT wB97XD/6-31+G | Employed to analyze iodine binding to thiophene-based dyes, calculating binding energies and geometries. | rsc.org |

Computational chemistry provides a detailed, step-by-step picture of reaction mechanisms that is not directly observable through experimental means. For the electrophilic iodination of the thiophene ring, theoretical studies have elucidated a widely accepted pathway. researchgate.netresearchgate.net The mechanism typically begins with the formation of a π-complex, where the iodinating agent (e.g., ICl) associates with the π-electron system of the thiophene ring. researchgate.net

This initial adduct then proceeds through a transition state to form a more stable σ-complex, also known as an arenium ion or Wheland intermediate. researchgate.net In this key intermediate, the iodine atom is covalently bonded to a carbon atom of the thiophene ring, temporarily disrupting the ring's aromaticity. The nucleophilic attack of the thiophene on the iodinating agent is consistently identified as the rate-determining step, with calculated energy barriers that align with the required experimental conditions. researchgate.netresearchgate.net The final step involves the abstraction of a proton from the carbon bearing the iodine by a base (such as a chloride anion), which computational models show is a barrierless or very low-barrier process that restores the aromaticity of the thiophene ring and yields the iodinated product. researchgate.net

| Reaction Step | Description | Computational Finding |

| 1. π-Complex Formation | The iodinating agent (e.g., ICl) forms an adduct with the thiophene π-system. | Initial association preceding covalent bond formation. researchgate.net |

| 2. σ-Complex Formation | Nucleophilic attack by the thiophene ring on the iodine atom forms a C-I bond and a Wheland intermediate. | This step is the rate-determining step with the highest energy barrier. researchgate.netresearchgate.net |

| 3. Deprotonation | A base removes a proton from the carbon atom bonded to the iodine. | A barrierless process that restores aromaticity and forms the final product. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, including conformational changes. rsc.orgacs.org For substituted thiophenes, MD simulations can provide insights into the flexibility of the molecule and the preferred orientations of its substituents. Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nobelprize.orglibretexts.org

Structure-Property Relationships: A Theoretical Perspective

Theoretical studies are critical for establishing clear structure-property relationships, which explain how a molecule's chemical structure dictates its physical and electronic properties. chemrxiv.orgrsc.orgpurdue.edu For 2,3,5-triiodothiophene, the number and position of the iodine atoms have a defining influence on the molecule's characteristics.

The substitution of hydrogen atoms with iodine on the thiophene ring significantly alters its electronic landscape. DFT studies confirm that the high electronegativity and polarizability of iodine atoms modify the electron density distribution of the thiophene ring. The introduction of heavy atoms like iodine can affect not only the electron density but also the energy levels of molecular orbitals and the molecular geometry. aip.org

Derivatives of this compound are of interest for applications in organic electronics, and theoretical calculations are vital for predicting their charge transport capabilities. The performance of organic semiconductor materials is governed by factors at the molecular level, including reorganization energy and electronic coupling (transfer integral) between adjacent molecules. nih.govnih.gov

Computational models based on DFT and Marcus theory are widely used to predict charge carrier mobilities. nih.govrsc.org The reorganization energy, which is the energy required for a molecule to adjust its geometry upon gaining or losing a charge, is a key parameter; lower reorganization energies are desirable for efficient charge transport. nih.gov Theoretical studies on various thiophene derivatives have shown how modifying the molecular structure—for example, by changing substituents or extending the π-conjugated system—can tune these parameters. nih.govrsc.org For instance, creating larger, planar conjugated structures with multiple intermolecular interaction sites can lead to close π-stacking in the solid state, enhancing electronic coupling and facilitating high charge mobility. nih.gov While heavy p-doping can sometimes lead to n-type transport, the intrinsic properties calculated for individual molecules and their dimers provide a foundational prediction of whether a material will be better suited for transporting holes or electrons. nih.govuky.edu

| Parameter | Description | Importance for Charge Transport |

| Reorganization Energy (λ) | The energy cost of geometric relaxation upon charge transfer. | Lower values are desirable for faster charge transfer rates. nih.gov |

| Electronic Coupling (V) | Also known as the transfer integral, it measures the electronic interaction between adjacent molecules. | Higher values, dependent on molecular packing and orbital overlap, lead to better mobility. rsc.org |

| Ionization Potential (IP) | The energy required to remove an electron from the HOMO. | Relates to the efficiency of hole injection from an electrode. nih.gov |

| Electron Affinity (EA) | The energy released when an electron is added to the LUMO. | Relates to the efficiency of electron injection from an electrode. nih.gov |

Applications in Advanced Materials Science and Engineering

Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits or components. nd.edu These assemblies are held together by non-covalent intermolecular forces, which are crucial for creating highly ordered and functional architectures. nd.edunih.gov

Design of Molecular Building Blocks for Programmed Supramolecular Architectures

The rational design of molecular building blocks (MBBs) is fundamental to creating complex, self-assembled supramolecular structures with predetermined geometries and functions. zyvex.comrsc.orgresearchgate.net 2,3,5-Triiodothiophene serves as a valuable tecton, or building block, in this regard due to the presence of multiple iodine atoms, which can act as robust and directional halogen bond (XB) donors. nih.govmdpi.com Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on another molecule. mdpi.comd-nb.info The directionality and tunable strength of halogen bonds make them a powerful tool in crystal engineering and the programmed assembly of materials. nih.govresearchgate.net

The strategic placement of three iodine atoms on the thiophene (B33073) ring allows this compound to be used in the synthesis of more complex, functional oligothiophenes. For instance, it is a key starting material in the synthesis of 3'-iodo-2,2',2''-terthienyl. This is achieved through a palladium-catalyzed coupling reaction with two equivalents of 2-thiopheneboronic acid. scispace.com The resulting iodinated terthiophene can then be used as a larger, more complex building block for creating advanced molecular systems and conjugated polymers. scispace.comresearchgate.net

The ability to use molecules like this compound as MBBs for self-assembly offers a bottom-up approach to fabricating nanoscale structures. rsc.orgnih.gov The information required to form a specific supramolecular architecture is encoded in the geometry and functional groups of the building blocks themselves. rug.nl By controlling the intermolecular interactions, such as the powerful and directional halogen bonds provided by the iodine atoms of this compound, researchers can guide the assembly process to yield desired multidimensional nanoarchitectures. researchgate.netresearchgate.net

Investigation of Intermolecular Interactions in Assemblies

The self-assembly of molecules containing this compound is primarily governed by specific intermolecular interactions, with halogen bonding (XB) playing a dominant role. nih.govresearchgate.net A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on an adjacent molecule. mdpi.comd-nb.info The iodine atoms in this compound are particularly effective XB donors due to the high polarizability and large σ-hole of iodine.

These interactions are highly directional, typically forming angles close to 180°, which allows for the precise construction of well-defined supramolecular networks. mdpi.comubbcluj.ro The strength of these bonds is comparable to that of hydrogen bonds, making them sufficiently robust to create stable assemblies in the solid state. whiterose.ac.uknih.gov In assemblies derived from iodinated thiophenes, I···N, I···S, and I···O halogen bonds are commonly observed motifs that direct the formation of chains, sheets, or three-dimensional frameworks. mdpi.comsioc-journal.cnresearchgate.net

Below is a table summarizing key intermolecular interactions relevant to assemblies involving iodinated aromatic compounds.

| Interaction Type | Donor/Acceptor Example | Typical Energy (kJ/mol) | Geometric Characteristic |

| Halogen Bond (I···N) | R-I ··· Pyridine | 15 - 40 | Highly directional (~180°) |

| Halogen Bond (I···O) | R-I ··· C=O | 10 - 30 | Directional |

| π-π Stacking | Thiophene···Thiophene | 5 - 20 | Parallel or T-shaped orientation |

| Hydrogen Bond | O-H···N | 15 - 40 | Directional |

| van der Waals | C-H···H-C | < 5 | Non-directional |

Data compiled from general findings in supramolecular chemistry. whiterose.ac.uknih.govresearchgate.net

Sensors and Sensing Platforms

Conjugated polymers have emerged as promising materials for chemical sensor applications due to their versatile synthesis, light weight, and unique optoelectronic properties that can be modulated by external stimuli. nih.gov

Polythiophene Derivatives in Sensor Applications

Polythiophene and its derivatives are a major class of conducting polymers extensively utilized in the development of chemical sensors. researchgate.netunibo.it These materials can be synthesized via chemical or electrochemical polymerization of thiophene monomers. researchgate.netresearchgate.net The resulting polymers possess a π-conjugated backbone that facilitates charge transport, and their conductivity and optical properties can be reversibly altered upon interaction with specific analytes. nih.govresearchgate.net

While this compound itself is not typically the direct monomer for polymerization, it serves as a crucial precursor for creating functionalized thiophene and oligothiophene monomers. scispace.com These monomers can then be polymerized to yield polythiophene derivatives with tailored properties for specific sensing applications. For example, functional groups can be introduced onto the thiophene ring to enhance selectivity and sensitivity towards target analytes. nih.govresearchgate.net

The sensing mechanism of polythiophene-based sensors often relies on changes in the polymer's electrical resistance or optical properties (absorption or fluorescence) upon exposure to an analyte. researchgate.netresearchgate.net For instance, the adsorption of an analyte can induce a doping or dedoping process in the polymer, leading to a measurable change in conductivity. unibo.it In optical sensors, the binding of an analyte can alter the polymer's conformation, affecting the π-conjugation and thus shifting the absorption or emission spectrum. researchgate.net

Research has shown that polythiophene derivatives can be engineered to detect a wide array of substances, including metal ions, gases, and biological molecules. nih.govresearchgate.netnih.gov For example, DFT studies have identified that polythiophene derivatives with specific side groups, such as -CN, show promise for the highly sensitive detection of gases like SO₂ and NH₃. nih.gov Furthermore, poly(3-octylthiophene-2,5-diyl) has been successfully applied as a transducer layer in potentiometric sensors, demonstrating the versatility of these polymers. mdpi.com Molecularly imprinted polymers (MIPs) based on polymer matrices, including those derived from thiophenes, offer another sophisticated approach to creating highly selective chemical sensors. mdpi.com

The table below presents examples of polythiophene derivatives and their applications in chemical sensing.

| Polythiophene Derivative | Target Analyte | Sensing Principle |

| Poly(3-hexylthiophene) (P3HT) | Various gases (e.g., NH₃, NO₂) | Chemiresistive |

| Polythiophene with -CN side groups | SO₂, NH₃ | Electronic/Optical |

| Poly(3-octylthiophene-2,5-diyl) (POT) | Potassium ions (K⁺) | Potentiometric |

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | Various ions and biomolecules | Electrochemical/Chemiresistive |

| Zn(II)-Coordination Polymer with Thiophenedicarboxylate | Lead ions (Pb²⁺) | Luminescence |

This table summarizes findings from various studies on polythiophene-based sensors. nih.govunibo.itnih.govmdpi.comrsc.org

Future Directions and Interdisciplinary Research Prospects

Exploration of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly pivotal in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.org The synthesis of polyhalogenated thiophenes, including 2,3,5-triiodothiophene, traditionally involves methods that can be resource-intensive and generate significant waste. Future research will likely focus on developing more sustainable and greener synthetic alternatives.

Key areas of exploration include:

Greener Solvents and Reaction Media: A significant focus of green chemistry is the replacement of volatile and hazardous organic solvents. mdpi.com Research into using water as a reaction medium for palladium-catalyzed C-H arylation of thiophene (B33073) derivatives has shown promise, offering a more environmentally benign approach. researchgate.net The application of such aqueous systems to the synthesis and modification of this compound could drastically reduce the environmental footprint.

Energy-Efficient Synthesis: Microwave-assisted and mechanochemical syntheses are emerging as energy-efficient alternatives to conventional heating. researchgate.net These techniques can lead to shorter reaction times, higher yields, and reduced side product formation. Adapting these methods for the iodination of thiophene and subsequent reactions of this compound is a promising avenue for sustainable production.

Catalyst Innovation: The development of more efficient and reusable catalysts is crucial. This includes designing heterogeneous catalysts that can be easily separated from the reaction mixture and reused, minimizing waste. acs.org For instance, Co-MOFs have been demonstrated as effective green heterogeneous catalysts for multicomponent reactions. acs.org Exploring similar catalytic systems for reactions involving this compound could enhance sustainability.

Life Cycle Assessment (LCA): A comprehensive evaluation of the environmental impact of synthetic routes is essential. LCA studies on novel thiophene-based surfactants have highlighted the importance of optimizing chemical steps to minimize negative environmental and health impacts. nih.gov Applying LCA to the synthesis and derivatization of this compound will guide the development of truly sustainable processes.

A comparison of conventional versus potential green synthetic approaches is summarized in the table below.

| Feature | Conventional Synthesis | Potential Green Synthesis |

| Solvents | Often uses volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions |

| Energy Input | Typically requires prolonged heating | Microwave irradiation, ultrasound, or mechanochemistry |

| Catalysts | Homogeneous catalysts that are difficult to recover | Reusable heterogeneous catalysts (e.g., MOFs) |

| Atom Economy | Can be moderate due to side reactions | High, through optimized reactions and multicomponent approaches |

| Waste Generation | Can produce significant hazardous waste | Minimized through efficient reactions and catalyst recycling |

Integration into Multi-Component Systems for Enhanced Functionality

This compound serves as a versatile scaffold for constructing larger, functional molecular architectures. Its three iodine atoms provide multiple reaction sites for sequential and selective functionalization, making it an ideal candidate for integration into multi-component systems with tailored properties.

Future research in this area will likely focus on:

Functional Polymers: The synthesis of novel functional polymers is a rapidly growing field with applications in electronics, sensors, and biomedicine. mdpi.com20.210.105nih.gov this compound can be used as a key monomer or cross-linking agent in the creation of complex polymers. For example, its derivatives can be electropolymerized to form conducting polymers with specific functionalities. researchgate.net The development of polymers incorporating this compound could lead to materials with enhanced charge transport, optical, or sensing capabilities. 20.210.105

Multicomponent Reactions (MCRs): MCRs are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. organic-chemistry.orgrug.nlmdpi.com The multiple reactive sites on this compound make it an attractive substrate for designing novel MCRs to rapidly build libraries of complex thiophene-containing molecules.

Supramolecular Assemblies: The iodine atoms on the thiophene ring can participate in halogen bonding, a non-covalent interaction that can be used to direct the self-assembly of molecules into well-defined supramolecular structures. ulb.ac.be By designing appropriate partner molecules, this compound could be used to construct one-, two-, or three-dimensional networks with interesting electronic or host-guest properties.

The versatility of this compound as a building block is highlighted by its use in synthesizing terthiophenes, which are important components in organic electronics. clockss.org

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the structure-property relationships of this compound and its derivatives is essential for their rational design and application. While standard techniques like NMR and IR spectroscopy are routinely used, advanced methods can provide deeper insights.

Future research will benefit from the application of:

Advanced NMR Techniques: Two-dimensional NMR techniques and solid-state NMR can provide detailed information about the connectivity and spatial arrangement of atoms, which is particularly useful for characterizing complex polymers and supramolecular assemblies derived from this compound.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules and their packing in the solid state. weizmann.ac.ilnih.gov Obtaining crystal structures of this compound and its derivatives is crucial for understanding the effects of substitution on molecular geometry and intermolecular interactions, such as halogen bonding. ulb.ac.bersc.org

Derivative Spectroscopy: This technique involves calculating the derivatives of a spectrum to enhance the resolution of overlapping bands and remove baseline shifts. spectroscopyeurope.comresearchgate.net It can be particularly useful for analyzing the UV-Vis and IR spectra of complex mixtures or polymeric materials containing this compound units, allowing for a more precise analysis of electronic transitions and vibrational modes. spectroscopyeurope.com

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized compounds. Advanced MS techniques can also be used to study reaction intermediates and fragmentation pathways, providing mechanistic insights.

| Technique | Information Gained | Relevance to this compound Research |

| 2D NMR Spectroscopy | Detailed atomic connectivity and spatial proximity | Elucidation of complex structures of polymers and MCR products. |

| X-ray Crystallography | Precise 3D molecular structure and packing | Understanding intermolecular interactions (e.g., halogen bonding). ulb.ac.beweizmann.ac.ilrsc.org |

| Derivative Spectroscopy | Enhanced spectral resolution, baseline correction | Improved analysis of electronic and vibrational spectra of complex materials. spectroscopyeurope.com |

| High-Resolution Mass Spectrometry | Exact mass and elemental composition | Unambiguous identification of products and reaction intermediates. |

Synergistic Approaches in Computational and Experimental Studies

The combination of computational chemistry and experimental work provides a powerful paradigm for accelerating the discovery and development of new materials. umn.edursc.org Density Functional Theory (DFT) has become an invaluable tool for predicting the properties and reactivity of molecules. mdpi.comdiva-portal.org

Future research on this compound will greatly benefit from such a synergistic approach:

Reaction Mechanism Elucidation: DFT calculations can be used to model reaction pathways, identify transition states, and calculate activation energies for reactions involving this compound, such as cross-coupling reactions. diva-portal.orgconicet.gov.ar This theoretical insight can guide the design of experiments to optimize reaction conditions and improve yields. umn.edu

Prediction of Molecular Properties: Computational methods can predict a wide range of properties, including electronic structure (HOMO/LUMO energies), spectroscopic signatures (NMR, UV-Vis), and reactivity indices. nih.govrroij.comresearchgate.netresearchgate.net These predictions can be used to screen potential candidate molecules for specific applications before undertaking their synthesis, saving time and resources. For instance, DFT can help predict the electronic properties of polymers derived from this compound. nih.gov

Understanding Structure-Property Relationships: By systematically modifying the structure of this compound derivatives in silico and calculating their properties, researchers can build a comprehensive understanding of how specific structural features influence the desired functionality. This knowledge is crucial for the rational design of new materials with tailored properties.

The integration of computational and experimental studies has already proven effective in understanding the mechanisms of palladium-catalyzed cross-coupling reactions, which are central to the chemistry of this compound. diva-portal.orgnih.gov Continued application of this dual approach will undoubtedly unlock the full potential of this versatile chemical compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2,3,5-Triiodothiophene in laboratory settings?

- Methodology :

- Halogenation Strategies : Use electrophilic iodination of thiophene derivatives under controlled conditions. For example, in analogous syntheses of tribromothiophenes, halogenation is achieved via butyllithium-mediated lithiation followed by iodine quenching .

- Metal-Catalyzed Cross-Coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) enable regioselective substitution, as seen in thiophene functionalization for dithieno[3,2-b;2′,3′-d]thiophene derivatives .

- Safety Note : Ensure inert atmospheres (e.g., nitrogen) to prevent decomposition, given the reactivity of iodine and thiophene intermediates .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Protocols :

- Storage : Store in airtight containers under inert gas (e.g., argon) at 0–6°C to minimize degradation. Avoid contact with oxidizers due to risks of exothermic decomposition into CO, CO₂, and sulfur oxides .

- PPE : Use nitrile gloves, chemical-resistant lab coats, and splash-proof goggles. Conduct reactions in fume hoods with explosion-proof equipment .

- Disposal : Follow 40 CFR Part 261 (US) or 91/156/EEC (EU) for hazardous waste, utilizing certified disposal services .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

- Analytical Workflow :

- NMR/IR : Confirm substitution patterns via ¹H/¹³C-NMR and IR spectroscopy. For example, methyl groups in trimethylthiophenes show distinct δ 2.1–2.3 ppm in ¹H-NMR .

- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., C₆H₃I₃S for triiodothiophene).

- UV/Vis : Assess electronic transitions for optoelectronic applications, as demonstrated in phthalocyanine derivatives .

Advanced Research Questions

Q. How can computational chemistry optimize the regioselectivity of iodination in thiophene derivatives?

- Methodological Framework :

- DFT Calculations : Use Gaussian 09W to model iodine substitution energetics, predicting favorable sites (e.g., C2 vs. C5) based on frontier molecular orbitals .

- Reaction Simulation : Compare activation barriers for iodination pathways under varying conditions (e.g., solvent polarity, temperature).

- Validation : Cross-reference computational predictions with experimental yields (e.g., 32% yield in tribromothiophene synthesis ).

Q. What evidence supports the biomedical potential of 2,3,5-substituted thiophenes in anticancer research?

- Case Study :

- Mechanistic Insights : A 2,3,5-substituted thiophene compound demonstrated efficacy in breast cancer models by inhibiting transcription factors (e.g., estrogen receptor pathways) .

- Synthetic Optimization : Modify iodine substituents to enhance bioavailability, leveraging SAR studies from halogenated heterocycles .

- Preclinical Testing : Evaluate cytotoxicity via MTT assays and in vivo tumor regression models.

Q. How do electronic properties of this compound derivatives influence their optoelectronic applications?

- Experimental Design :

- Bandgap Engineering : Measure HOMO-LUMO gaps using cyclic voltammetry and UV/Vis spectroscopy. For example, thiophene-based phthalocyanines show tunable absorption at 600–800 nm .

- Device Integration : Fabricate organic solar cells or LEDs using spin-coated thin films. Compare performance with non-iodinated analogs.

- Stability Testing : Assess degradation under UV exposure and thermal stress to optimize material longevity .

Contradictions and Limitations

- Synthetic Yields : Tribromothiophene synthesis achieved 32% yield , while trimethylphenoxyphthalonitrile synthesis reached 73.5% . This disparity highlights the need for condition-specific optimization.

- Safety Data : While TCI America’s SDS emphasizes flammability risks , Agilent’s guidelines focus on oxidative decomposition . Researchers must reconcile these hazards in protocol design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.